6-Chloro-N-(4-methylphenyl)-4-pyrimidinamine
Overview
Description
6-Chloro-N-(4-methylphenyl)-4-pyrimidinamine, also known as CMP, is a synthetic compound that has been used in a wide range of scientific research applications. CMP is a member of the pyrimidine family of compounds, which is characterized by its four-ring aromatic structure. It is a relatively stable compound, and is available in both solid and liquid forms. CMP is widely used in the fields of biochemistry and physiology, as well as in laboratory experiments.
Scientific Research Applications
Anticancer Activity
Pyrimidine derivatives have gained attention as potential anticancer agents. Researchers have explored the use of this compound in inhibiting cancer cell growth, particularly in leukemia and breast cancer. The pyrimidine-based drugs imatinib , Dasatinib , and nilotinib are well-established treatments for leukemia .
Antimicrobial and Antifungal Properties
Pyrimidines have demonstrated antimicrobial and antifungal activities. Investigating the effects of 6-chloro-N-(4-methylphenyl)-4-pyrimidinamine against various pathogens could provide valuable insights for drug development .
Antiparasitic Applications
The compound’s potential as an antiparasitic agent warrants further exploration. Researchers have investigated pyrimidines for their efficacy against parasitic infections, including malaria and filariasis .
Anti-Inflammatory and Analgesic Effects
Pyrimidines may possess anti-inflammatory and analgesic properties. Understanding how 6-chloro-N-(4-methylphenyl)-4-pyrimidinamine interacts with inflammatory pathways could lead to novel therapeutic strategies .
Cardiovascular and Antihypertensive Activities
Some pyrimidine derivatives exhibit cardiovascular benefits and antihypertensive effects. Investigating whether this compound affects blood pressure regulation or vascular function is crucial .
Diuretic Potential
Pyrimidines have been studied as diuretics. Exploring the impact of 6-chloro-N-(4-methylphenyl)-4-pyrimidinamine on renal function and fluid balance could reveal its diuretic properties .
These applications highlight the versatility of pyrimidine-based compounds, and further research on 6-chloro-N-(4-methylphenyl)-4-pyrimidinamine could uncover additional therapeutic uses. Keep in mind that while these areas show promise, rigorous preclinical and clinical studies are necessary to validate its efficacy and safety .
For detailed synthetic approaches and experimental outcomes related to this compound, you can refer to the literature. Additionally, if you’re interested in exploring other pyrimidine derivatives, studies on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been conducted for anti-tubercular activity .
properties
IUPAC Name |
6-chloro-N-(4-methylphenyl)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-8-2-4-9(5-3-8)15-11-6-10(12)13-7-14-11/h2-7H,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQNHENYEQBMBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-(4-methylphenyl)-4-pyrimidinamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.